

Sulfo-CY3 Maleimide: A Technical Guide for Advanced Molecular Biology Applications

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Compound of Interest

Compound Name: *Sulfo-CY3 maleimide potassium*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-CY3 maleimide is a bright, water-soluble fluorescent dye widely used in molecular biology for labeling proteins, peptides, and other molecules containing free sulfhydryl groups.^{[1][2]} As a member of the cyanine dye family, Sulfo-CY3 exhibits exceptional fluorescence intensity and photostability, making it an invaluable tool for a variety of applications, including fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET).^{[3][4]} The maleimide functional group specifically reacts with the thiol group of cysteine residues, forming a stable thioether bond.^{[5][6]} The addition of a sulfo group enhances the dye's water solubility, allowing for labeling reactions to be performed in aqueous buffers without the need for organic co-solvents, which can be beneficial for sensitive proteins.^{[7][8]} This guide provides an in-depth overview of the properties, applications, and experimental protocols for Sulfo-CY3 maleimide.

Core Properties and Data Presentation

The utility of a fluorescent probe is defined by its physicochemical and spectral properties. Sulfo-CY3 maleimide is characterized by its strong absorption and emission in the orange-red region of the visible spectrum.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~548 - 555 nm	[1][2][9]
Emission Maximum (λ_{em})	~563 - 572 nm	[1][2][9]
Molar Extinction Coefficient	~150,000 - 162,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][2][9]
Quantum Yield	~0.1	[9]
Molecular Weight	~738.87 - 776.96 g/mol	[1][9]
Solubility	Water, DMSO, DMF	[1][9]
Reactive Group	Maleimide (thiol-reactive)	[1]
pH Sensitivity	Relatively insensitive in the pH 4-10 range	[1][2]

Key Applications in Molecular Biology

The bright and stable fluorescence of Sulfo-CY3, coupled with its specific reactivity, makes it suitable for a range of molecular biology techniques.

- **Fluorescence Microscopy:** Labeled antibodies or proteins can be used to visualize the localization and dynamics of specific targets within cells and tissues.[3]
- **Flow Cytometry:** Cells labeled with Sulfo-CY3 conjugates can be identified and sorted based on their fluorescence intensity.[3]
- **Protein Labeling and Detection:** The maleimide group allows for the specific labeling of cysteine residues in proteins, enabling their detection in various assays.[5]
- **Förster Resonance Energy Transfer (FRET):** Sulfo-CY3 can serve as an acceptor or donor in FRET-based assays to study molecular interactions and conformational changes.[10]
- **Bioconjugation:** The dye can be conjugated to a variety of biomolecules for use as molecular probes.[3]

Experimental Protocols

Protein Labeling with Sulfo-CY3 Maleimide

This protocol outlines the general steps for labeling a protein with Sulfo-CY3 maleimide. Optimization may be required for specific proteins.

Materials:

- Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, Tris, or HEPES, pH 7.0-7.5)
- Sulfo-CY3 maleimide
- Anhydrous DMSO or DMF
- Reducing agent (e.g., TCEP)
- Degassed buffers
- Purification column (e.g., gel filtration)

Protocol:

- Protein Preparation:
 - Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.[\[5\]](#)
[\[11\]](#)
 - If the protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[\[5\]](#)[\[12\]](#) Note: If using DTT, it must be removed before adding the maleimide dye.[\[12\]](#)
- Dye Preparation:
 - Prepare a 10 mM stock solution of Sulfo-CY3 maleimide in anhydrous DMSO or DMF.[\[12\]](#)
[\[13\]](#) This should be done immediately before use.
- Conjugation Reaction:

- Add the Sulfo-CY3 maleimide stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[12][13]
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[6][13]

• Purification:

- Remove unreacted dye by passing the reaction mixture through a gel filtration column.[6] Dialysis can also be used due to the water-solubility of the dye.[5][11]

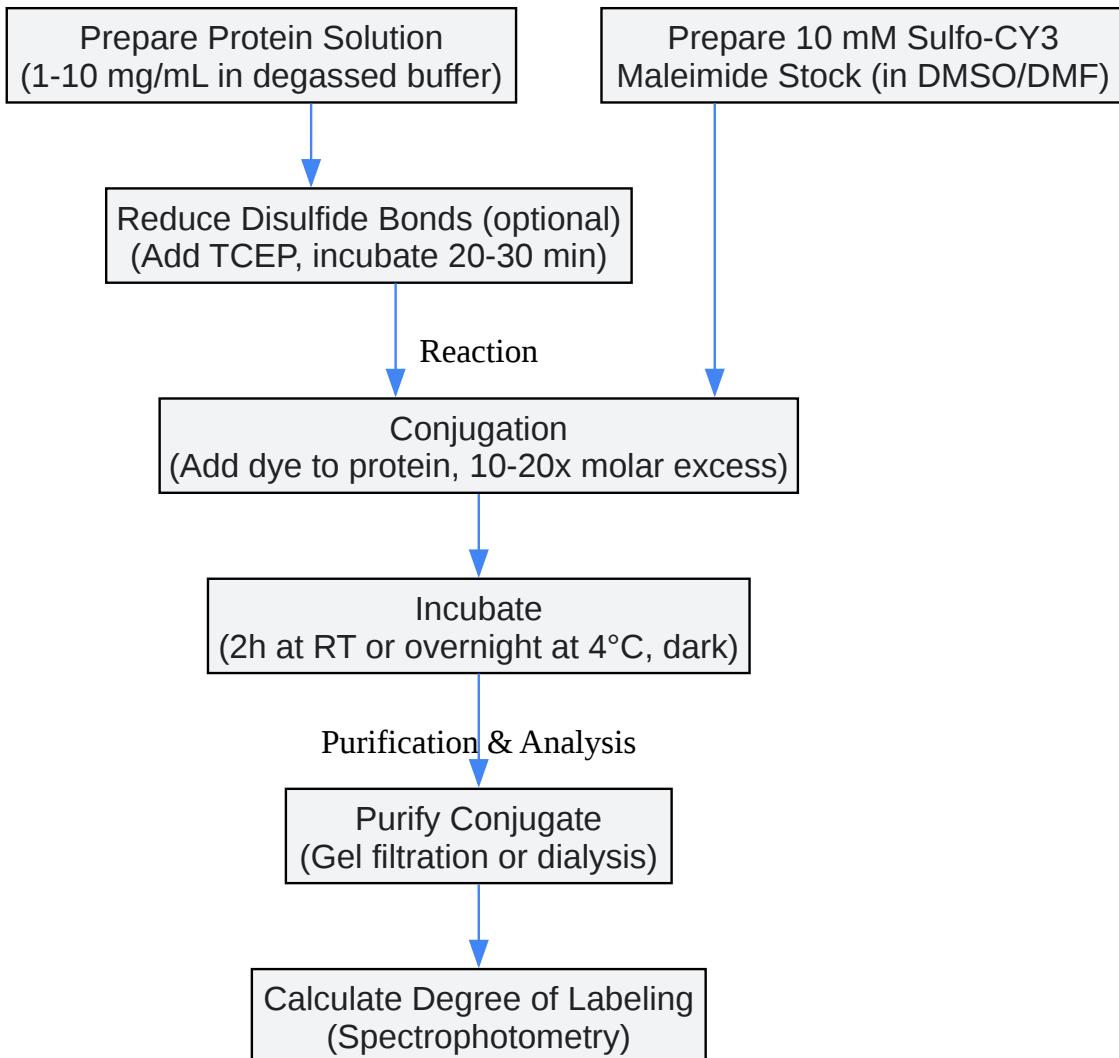
• Degree of Labeling (DOL) Calculation:

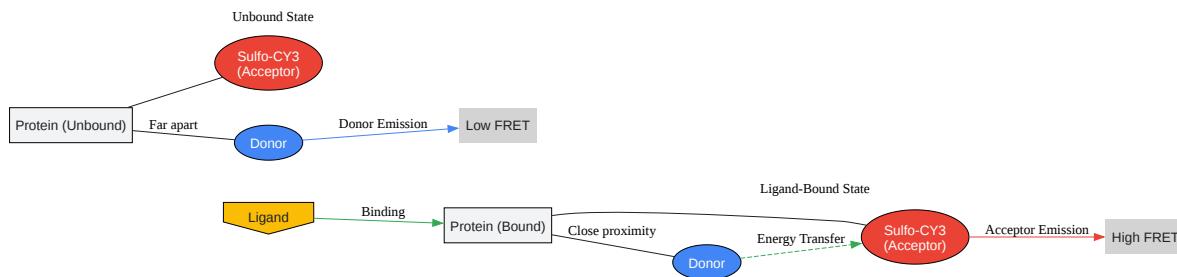
- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the excitation maximum of Sulfo-CY3 (~555 nm, A_{555}).
- Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
 - Protein Concentration (M) = $[A_{280} - (A_{555} \times CF)] / \epsilon_{\text{protein}}$
 - Where CF is the correction factor (typically around 0.06 for Sulfo-CY3) and $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein.[9]
- Calculate the DOL:
 - $DOL = A_{555} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$
 - Where ϵ_{dye} is the molar extinction coefficient of Sulfo-CY3 (~150,000 $\text{cm}^{-1}\text{M}^{-1}$).[1][2]

Visualizations

Experimental Workflow: Protein Labeling

Preparation





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